5-((tert-Butoxycarbonyl)amino)oxazole-2-carboxylic acid
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Overview
Description
5-{[(tert-butoxy)carbonyl]amino}-1,3-oxazole-2-carboxylic acid is a heterocyclic compound that contains an oxazole ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(tert-butoxy)carbonyl]amino}-1,3-oxazole-2-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the Boc-protected amino group and the carboxylic acid functionality. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The tert-butoxycarbonyl group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-{[(tert-butoxy)carbonyl]amino}-1,3-oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group.
Esterification: Alcohols and acid catalysts are used to esterify the carboxylic acid group.
Nucleophilic Substitution: Various nucleophiles, such as amines and thiols, can react with the free amine after deprotection.
Major Products
Free Amine: Obtained after deprotection of the Boc group.
Esters: Formed through esterification of the carboxylic acid group.
Substituted Oxazoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
5-{[(tert-butoxy)carbonyl]amino}-1,3-oxazole-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}-1,3-oxazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can form covalent or non-covalent interactions with target proteins. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid: Similar in structure but contains a thiazole ring instead of an oxazole ring.
5-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid: Contains a benzoic acid moiety instead of an oxazole ring.
Uniqueness
5-{[(tert-butoxy)carbonyl]amino}-1,3-oxazole-2-carboxylic acid is unique due to its oxazole ring, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness makes it valuable in the design of molecules with specific biological activities .
Properties
Molecular Formula |
C9H12N2O5 |
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Molecular Weight |
228.20 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O5/c1-9(2,3)16-8(14)11-5-4-10-6(15-5)7(12)13/h4H,1-3H3,(H,11,14)(H,12,13) |
InChI Key |
QYQMKGJBGQIXQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(O1)C(=O)O |
Origin of Product |
United States |
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